molecular formula C8H4Cl2F4O B1413298 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride CAS No. 1803830-91-2

2,3-Dichloro-6-(difluoromethoxy)benzodifluoride

Cat. No.: B1413298
CAS No.: 1803830-91-2
M. Wt: 263.01 g/mol
InChI Key: WSDLHKRSTMSNGQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is a chemical compound with the molecular formula C8H4Cl2F4O and a molecular weight of 263.01 g/mol. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride typically involves the reaction of appropriate starting materials under specific conditionsIndustrial production methods may vary, but they generally involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3-Dichloro-6-(difluoromethoxy)benzodifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Addition Reactions: The difluoromethoxy group can participate in addition reactions with other chemical species.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzodifluoride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2,3-Dichloro-6-(difluoromethoxy)benzodifluoride can be compared with other similar compounds, such as:

    2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride: This compound has an additional fluorine atom compared to this compound.

    2,3-Dichloro-6-(difluoromethoxy)benzene: This compound lacks the difluoromethoxy group present in this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-3-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4O/c9-3-1-2-4(15-8(13)14)5(6(3)10)7(11)12/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDLHKRSTMSNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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